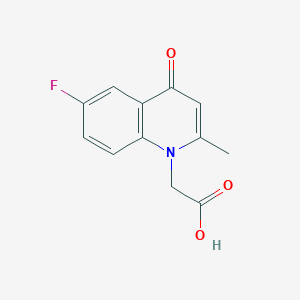

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a synthetic organic compound belonging to the quinolone family

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.

Oxidation: The methyl group is oxidized to form the corresponding carboxylic acid.

Cyclization: The quinoline ring is formed through cyclization reactions involving appropriate reagents and conditions.

Acetylation: The final step involves the acetylation of the quinoline derivative to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Applications De Recherche Scientifique

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antibacterial properties and interactions with biological targets.

Medicine: Explored for its potential use in developing new antibacterial agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to its antibacterial effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: A well-known fluoroquinolone with similar antibacterial properties.

Norfloxacin: Another fluoroquinolone used to treat bacterial infections.

Ofloxacin: A fluoroquinolone with a broad spectrum of activity against various bacteria.

Uniqueness

2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is unique due to its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties compared to other fluoroquinolones.

Activité Biologique

The compound 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid , also known by its CAS number 117685-48-0, is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10FNO3

- Molecular Weight : 235.21 g/mol

- Purity : >90% (HPLC)

These properties indicate that the compound is a fluorinated quinoline derivative, which is often associated with diverse biological activities.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains. A study reported that certain quinoline derivatives possess an MIC (Minimum Inhibitory Concentration) below 10 µg/mL against Gram-positive and Gram-negative bacteria, suggesting strong antibacterial potential .

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that compounds with similar structures can reduce nitric oxide production in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Recent investigations have revealed that some quinoline derivatives may exert neuroprotective effects. For example, compounds structurally related to This compound have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotection is attributed to the ability of these compounds to scavenge free radicals and modulate neuroinflammatory pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. Notably, studies have reported its inhibitory effects on acetylcholinesterase (AChE), which is significant for developing treatments for Alzheimer's disease. The inhibition constants for related compounds suggest a competitive inhibition mechanism, with IC50 values in the low micromolar range .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that This compound exhibited an MIC of 5 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Activity

In a preclinical model of neurodegeneration induced by oxidative stress, administration of a related quinoline derivative resulted in a significant decrease in neuronal cell death compared to control groups. The protective effect was linked to reduced levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity .

Study 3: Enzyme Inhibition Profile

A detailed kinetic study on the inhibition of AChE by related compounds showed that This compound had an IC50 value of 0.15 µM. This suggests a strong potential for further development in treating cognitive disorders associated with cholinergic dysfunction .

Propriétés

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXCGAJMSYIFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.